4-(2-Methyl-4-nitrophenyl)morpholin-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-methyl-4-nitrophenyl)morpholin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-8-6-9(13(15)16)2-3-10(8)12-4-5-17-7-11(12)14/h2-3,6H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHAJQYICHZCDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCOCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 2 Methyl 4 Nitrophenyl Morpholin 3 One
Retrosynthetic Analysis of the 4-(2-Methyl-4-nitrophenyl)morpholin-3-one Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals several possible disconnections. The most logical disconnections are at the C-N and C-O bonds of the morpholinone ring, suggesting precursors that can be joined to form the heterocyclic system.
A primary retrosynthetic disconnection breaks the aryl C-N bond, leading to 2-methyl-4-nitroaniline (B30703) and a suitable morpholin-3-one (B89469) precursor. Another key disconnection is within the morpholinone ring itself, which can be broken down into an amino alcohol and a carboxylic acid derivative. This approach is fundamental to many synthetic strategies for this class of compounds.
General Synthetic Strategies for N-Aryl Morpholinones
The synthesis of N-aryl morpholinones, including the target compound, generally follows several well-established pathways. nih.gov These strategies focus on the efficient formation of the morpholinone ring and the attachment of the aryl group to the nitrogen atom.
One common approach involves the reaction of an N-aryl substituted amino alcohol with a derivative of a carboxylic acid. This method builds the morpholinone ring by forming two key bonds in a sequential or one-pot process. The choice of reactants and conditions can be tailored to achieve high yields and purity. For instance, the reaction of an N-arylethanolamine with chloroacetyl chloride can lead to the formation of the morpholinone ring. google.com
This strategy involves a two-step process where an amidation reaction is followed by an intramolecular etherification to close the morpholinone ring. nih.govchemicalbook.com For example, 4-nitroaniline (B120555) can be reacted with 2-(2-chloroethoxy)acetyl chloride to form an intermediate amide. google.com Subsequent treatment with a base induces an intramolecular cyclization to yield the 4-(4-nitrophenyl)morpholin-3-one (B139987). google.com This method is particularly useful for introducing the aryl group at an early stage of the synthesis.
| Step | Reaction | Reagents | Outcome |
| 1 | Amidation | 4-nitroaniline, 2-(2-chloroethoxy)acetyl chloride | 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide |
| 2 | Intramolecular Cyclization | Base (e.g., Potassium Carbonate) | 4-(4-nitrophenyl)morpholin-3-one |
Nucleophilic aromatic substitution (SNAr) is a powerful method for forming the C-N bond between the morpholinone nitrogen and the aryl ring. organic-chemistry.orglookchem.com This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as the nitro group present in the target molecule. wikipedia.org In this approach, a pre-formed morpholin-3-one can react with an activated aryl halide, such as 1-fluoro-2-methyl-4-nitrobenzene, to displace the halide and form the desired N-aryl morpholinone. The presence of the nitro group in the para position and the methyl group in the ortho position relative to the leaving group facilitates this reaction. wikipedia.orgmasterorganicchemistry.com
The SNAr mechanism typically proceeds through a two-step addition-elimination sequence involving a Meisenheimer complex intermediate. masterorganicchemistry.comnih.gov The rate of this reaction is influenced by the nature of the leaving group and the strength of the electron-withdrawing substituents on the aromatic ring. youtube.com
Targeted Synthesis of this compound
The specific synthesis of this compound leverages the general strategies outlined above, with careful selection of precursors to incorporate the required methyl and nitro substituents on the phenyl ring.
A common route for the targeted synthesis starts with 2-methyl-4-nitroaniline. This precursor already contains the substituted aromatic moiety. The synthesis can then proceed by reacting this aniline (B41778) derivative with a suitable bifunctional reagent that will form the morpholinone ring.
Alternatively, a nucleophilic aromatic substitution approach can be employed using morpholin-3-one and an appropriately substituted aryl halide. organic-chemistry.orglookchem.com For the synthesis of this compound, a suitable precursor would be 1-chloro-2-methyl-4-nitrobenzene or 1-fluoro-2-methyl-4-nitrobenzene. The reaction with morpholin-3-one in the presence of a base would yield the target compound.
Another documented synthesis involves the reaction of N-(2-hydroxyethyl)aniline with chloroacetyl chloride to form 4-phenylmorpholin-3-one, which is then nitrated to introduce the nitro group. google.com However, this method may lead to challenges with regioselectivity during the nitration step due to the directing effects of the substituents on the phenyl ring. A more controlled approach is to start with precursors that already have the desired substitution pattern.
| Precursor 1 | Precursor 2 | Method |
| 2-Methyl-4-nitroaniline | 2-(2-chloroethoxy)acetyl chloride | Amidation followed by intramolecular cyclization |
| Morpholin-3-one | 1-Fluoro-2-methyl-4-nitrobenzene | Nucleophilic Aromatic Substitution |
Based on the comprehensive search conducted, there is no specific information available in the provided results regarding the synthetic methodologies for the chemical compound This compound .
The search results consistently provide data for the related, but structurally distinct, compound 4-(4-nitrophenyl)morpholin-3-one . This includes details on reaction optimization, yield enhancement, and the application of green chemistry principles for the non-methylated analogue.
Due to the strict requirement to focus solely on "this compound" and not introduce information outside this explicit scope, it is not possible to generate the requested article based on the available search data. Providing information on the non-methylated compound would be scientifically inaccurate and would not adhere to the instructions.
Therefore, the detailed article focusing on the specific synthetic aspects of this compound cannot be constructed.
Novel and Advanced Synthetic Approaches for this compound
Microwave-Assisted and Flow Chemistry Techniques
Modern organic synthesis has been significantly advanced by the adoption of technologies that enhance reaction rates, improve safety, and allow for greater control over reaction parameters. Microwave-assisted organic synthesis (MAOS) and flow chemistry represent two such pillars of process intensification.
Microwave-Assisted Synthesis
Microwave-assisted synthesis utilizes microwave radiation to heat reactions directly and efficiently. Unlike conventional heating methods that rely on conduction and convection, microwave heating involves the direct coupling of electromagnetic energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. ajgreenchem.comajgreenchem.com This technique can dramatically reduce reaction times, often from hours to minutes, and frequently results in higher yields and cleaner product profiles due to the minimization of side reactions. ajgreenchem.comanton-paar.com
For the synthesis of this compound, a potential microwave-assisted approach could involve the cyclization of a suitable N-(2-hydroxyethyl) amide precursor. The rapid heating provided by microwaves could efficiently drive the intramolecular cyclization, potentially reducing the required temperature and reaction time compared to conventional refluxing conditions. mdpi.com This method is particularly advantageous for reactions that are sluggish or require high temperatures, as it can overcome activation energy barriers more effectively. nih.gov The use of sealed vessels in microwave reactors also allows for reactions to be conducted at temperatures above the solvent's boiling point, further accelerating the process. anton-paar.com
Flow Chemistry
Flow chemistry involves performing chemical reactions in a continuous stream rather than in a batch-wise manner. bohrium.com Reagents are pumped through a network of tubes and reactors, where they mix and react under precisely controlled conditions. springerprofessional.dersc.org This methodology offers numerous advantages, including superior heat and mass transfer, enhanced safety for highly exothermic or hazardous reactions, and straightforward scalability. rsc.orgsci-hub.se
A hypothetical flow synthesis of this compound could be designed as a multi-step, telescoped process without the need for isolating intermediates. acs.org For instance, the initial N-alkylation of 2-methyl-4-nitroaniline with a suitable two-carbon electrophile could be performed in a first reactor, followed by in-line introduction of a reagent for the formation of the amide and subsequent cyclization in a second heated reactor. The precise control over residence time, temperature, and stoichiometry in a microreactor setup can lead to high selectivity and yield, minimizing byproduct formation. bohrium.com This approach is particularly well-suited for the production of fine chemicals and active pharmaceutical ingredients. acs.org
Biocatalytic and Organocatalytic Routes
The quest for greener and more selective synthetic methods has led to the prominence of biocatalysis and organocatalysis, which utilize enzymes and small organic molecules, respectively, to catalyze chemical transformations with high precision.
Biocatalytic Routes
Biocatalysis employs enzymes, either isolated or within whole-cell systems, to perform chemical reactions. frontiersin.org The primary advantages of biocatalysis lie in the remarkable specificity (chemo-, regio-, and enantioselectivity) of enzymes, which operate under mild conditions of temperature and pH in aqueous media. tudelft.nlmdpi.com This aligns perfectly with the principles of green chemistry. frontiersin.org
For a chiral molecule like this compound, if a stereocenter were desired, a biocatalytic approach would be ideal. Enzymes such as lipases could potentially be used for the kinetic resolution of a racemic intermediate or for the enantioselective cyclization of a prochiral precursor. While specific enzymes for the direct synthesis of this morpholin-3-one are not documented, the broad substrate scope of many hydrolases and oxidoreductases suggests that enzyme screening and directed evolution could yield a suitable biocatalyst. mdpi.comnih.gov For example, a lipase (B570770) could catalyze the intramolecular cyclization of a hydroxy ester precursor with high enantioselectivity.
Organocatalytic Routes
Organocatalysis refers to the use of small, metal-free organic molecules to accelerate chemical reactions. mdpi.comorganic-chemistry.org These catalysts are often less sensitive to air and moisture compared to many organometallic catalysts, and they are generally considered to have lower toxicity. researchgate.net Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing access to chiral molecules with high enantiomeric excess. nih.gov
The synthesis of morpholinones has been approached using organocatalytic methods. For instance, a domino ring-opening/cyclization reaction of activated aziridines or epoxides with amino alcohols, catalyzed by a chiral organocatalyst, could be a viable strategy. thieme-connect.com A plausible organocatalytic route to this compound could involve a chiral phosphoric acid or a thiourea-based catalyst to facilitate an enantioselective cyclization of a pre-formed linear substrate. acs.orgnih.gov Research has demonstrated the organocatalytic ring-opening polymerization of N-acyl morpholin-2-ones, indicating the susceptibility of the morpholinone ring system to organocatalytic activation. acs.orgresearchgate.netacs.org This suggests that the reverse reaction, a catalyzed cyclization, is a feasible synthetic pathway.
Chemical Reactivity and Derivatization of 4 2 Methyl 4 Nitrophenyl Morpholin 3 One
Reactivity Profile of the Morpholinone Ring System
The morpholinone ring possesses several sites susceptible to chemical attack. The carbonyl carbon of the amide group is electrophilic and, therefore, a prime target for nucleophiles. This reactivity is a common feature of lactams. For instance, morpholin-3-one (B89469) itself can react with nucleophilic reagents like triethyl phosphite (B83602) in the presence of phosphoryl chloride, leading to the formation of bisphosphonates. wikipedia.orgresearchgate.netlibretexts.org This highlights the electrophilic nature of the carbonyl carbon.
The nitrogen atom of the amide can be deprotonated with a strong base to form an enolate, which can then undergo alkylation. Studies on N-protected-5-substituted morpholin-3-ones have shown that they can be selectively alkylated at the C-2 position. acs.org The stereochemical outcome of such reactions is often directed by the existing substituents on the ring. acs.org
Electrophilic activation of the morpholinone ring is less common but can be envisaged at the oxygen atom of the ether linkage or the carbonyl oxygen, potentially facilitating ring-opening reactions under acidic conditions.
| Feature | Description | Relevant Reactions |
| Electrophilic Center | The carbonyl carbon (C=O) is susceptible to nucleophilic attack. | Addition of organometallic reagents, reduction with hydrides, reaction with phosphites. wikipedia.orgresearchgate.netlibretexts.org |
| Acidic Protons | The methylene (B1212753) protons adjacent to the carbonyl group can be abstracted by a strong base to form an enolate. | Alkylation at the C-2 position. acs.org |
| Nucleophilic Center | The lone pair of electrons on the nitrogen atom can exhibit nucleophilicity, although this is diminished by the adjacent electron-withdrawing carbonyl group. | N-alkylation or N-acylation under specific conditions. |
The stability of the morpholinone ring is a crucial factor in its chemical transformations. Generally, the amide bond within the ring is relatively stable but can be cleaved under harsh acidic or basic conditions, leading to ring-opening. For instance, hydrolysis of some morpholin-3-one derivatives with concentrated hydrochloric acid can lead to decomposition. wikipedia.orgresearchgate.net
Chemical Transformations of the Nitrophenyl Moiety
The nitrophenyl group is a key pharmacophore in many biologically active molecules and offers versatile handles for chemical modification.
The reduction of the nitro group to a primary amine is one of the most important and frequently employed transformations for nitrophenyl derivatives. This conversion is a critical step in the synthesis of many pharmaceutical intermediates.
Catalytic hydrogenation is a widely used method for this reduction. Various catalysts, such as palladium on carbon (Pd/C), are effective in converting 4-(4-nitrophenyl)morpholin-3-one (B139987) and related compounds to their corresponding anilines. acs.orgchemicalforums.com These reactions are typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or tetrahydrofuran. researchgate.netchemicalforums.com The reaction conditions, including temperature and pressure, can be optimized to achieve high yields. acs.org
Other reducing agents have also been successfully employed. For example, sodium borohydride (B1222165) (NaBH₄) in the presence of suitable catalysts can efficiently reduce nitrophenyl morpholine (B109124) derivatives. wikipedia.org
| Reagent/Catalyst | Conditions | Product |
| H₂, Pd/C | Ethanol or Tetrahydrofuran, elevated temperature and pressure | 4-(4-Amino-2-methylphenyl)morpholin-3-one |
| NaBH₄, Catalyst | Aqueous media | 4-(4-Amino-2-methylphenyl)morpholin-3-one |
| Iron (Fe), HCl | Acidic conditions | 4-(4-Amino-2-methylphenyl)morpholin-3-one |
| Tin (Sn), HCl | Acidic conditions | 4-(4-Amino-2-methylphenyl)morpholin-3-one |
The phenyl ring of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one is substituted with three groups: a methyl group, a nitro group, and the morpholin-3-one moiety attached via the nitrogen atom. These substituents exert significant directing and activating/deactivating effects on further electrophilic aromatic substitution (EAS) reactions.
The methyl group is an activating, ortho, para-directing group. vaia.com The nitro group is a strongly deactivating, meta-directing group. The N-morpholinone substituent is generally considered to be an activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen atom, although its activating effect is moderated by the electron-withdrawing carbonyl group.
The positions on the aromatic ring available for substitution are C-3, C-5, and C-6. The directing effects of the existing substituents will determine the regioselectivity of any EAS reaction. The powerful ortho, para-directing influence of the methyl and N-morpholinone groups will likely dominate over the meta-directing effect of the nitro group. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the activating groups. Given the substitution pattern, the C-5 position is a likely site for substitution, being ortho to the N-morpholinone group and meta to the nitro group.
Common EAS reactions include halogenation (e.g., with Br₂/FeBr₃ or Cl₂/AlCl₃) and nitration (e.g., with HNO₃/H₂SO₄). However, the strongly deactivating nature of the nitro group can make these reactions challenging, often requiring harsh conditions.
Modifications at the Morpholinone Skeleton and Alkyl/Aryl Substituents
Beyond the primary functional groups, the skeleton of the molecule and its substituents can also be modified.
Alkylation of the morpholin-3-one ring at the C-2 position, adjacent to the carbonyl group, can be achieved by forming an enolate with a strong base followed by reaction with an electrophile. acs.org This allows for the introduction of various alkyl or functionalized groups at this position.
The methyl group on the phenyl ring is also a site for potential modification. For example, the methyl group of nitrotoluene derivatives can undergo oxidation to a carboxylic acid using strong oxidizing agents like potassium permanganate. wikipedia.org It can also be halogenated, for instance, via free radical bromination to form a benzyl (B1604629) bromide derivative. wikipedia.org These transformations provide pathways to further functionalize the molecule.
| Site of Modification | Type of Reaction | Potential Products |
| Morpholinone Ring (C-2) | Alkylation via enolate formation | C-2 substituted morpholin-3-one derivatives |
| Methyl Group | Oxidation | 4-(4-Nitro-2-carboxyphenyl)morpholin-3-one |
| Methyl Group | Halogenation (e.g., free radical) | 4-(2-Bromomethyl-4-nitrophenyl)morpholin-3-one |
Functionalization of the Morpholinone Ring Carbons
The carbon atoms of the morpholinone ring, particularly the one alpha to the carbonyl group (C2) and the one alpha to the nitrogen (C5), are potential sites for functionalization. While direct experimental data on the functionalization of this compound is limited in publicly available literature, analogous reactions on related N-aryl lactam systems provide insights into its potential reactivity.
For instance, the α-position to the nitrogen in saturated N-alkyl piperidines has been successfully functionalized through the formation of an endo-iminium ion, followed by the addition of various carbon-based nucleophiles. This suggests that the C5 position of the morpholinone ring in the target molecule could potentially undergo similar transformations under appropriate conditions. Furthermore, the reaction of morpholin-3-one with triethyl phosphite, prompted by phosphoryl chloride, has been shown to yield morpholine-3,3-diylbisphosphonates, indicating the reactivity of the C3 carbon. nih.gov The N-aryl group in this compound could influence the feasibility and outcome of such reactions.
The development of methods for the enantioselective α-functionalization of ketones and amines using various nucleophiles further expands the possibilities for modifying the morpholinone core. springernature.comnih.gov These strategies, which involve umpolung or palladium-catalyzed C-H activation, could potentially be adapted to introduce a wide range of substituents at the C2 or C5 positions of the morpholinone ring, leading to novel chiral derivatives.
Reactions at the Methyl Substituent on the Phenyl Ring
The methyl group on the nitrophenyl ring is susceptible to oxidation, a reaction that has been extensively studied for various nitrotoluene isomers. The electron-withdrawing nature of the nitro group activates the methyl group towards oxidation.
Depending on the reaction conditions, the oxidation of the methyl group on 4-nitrotoluene (B166481) can yield a variety of products, including 4-nitrobenzaldehyde, 4-nitrobenzoic acid, and 4,4'-dinitrobibenzyl. wikipedia.org The oxidation of o- and p-nitrotoluenes with electro-generated superoxide (B77818) ions has been shown to produce the corresponding carboxylic acids. oup.com The mechanism of liquid-phase oxidation of o-nitrotoluene by nitric acid is believed to involve the rate-limiting elimination of a hydrogen atom from the methyl group by free radicals. epa.gov
Theoretical studies using density functional theory (DFT) have been employed to model the oxidation pathways of nitrotoluenes by permanganate, addressing the competition between the oxidation of the methyl group and the aromatic ring. researchgate.net These findings suggest that the methyl group of this compound can be selectively oxidized to an aldehyde or a carboxylic acid, providing a handle for further derivatization and the introduction of new functional groups.
Synthesis of Structurally Modified Analogs and Derivatives of this compound
The synthesis of analogs and derivatives of this compound is crucial for exploring structure-activity relationships and developing new compounds with tailored properties. This can be achieved through systematic modifications of both the nitrophenyl substituent pattern and the morpholinone ring itself.
Systematic Variation of the Nitrophenyl Substituent Pattern
The electronic and steric properties of the nitrophenyl ring can be systematically altered by introducing different substituents at various positions. The synthesis of related compounds such as 4-(4-nitrophenyl)morpholin-3-one and 4-(3-fluoro-4-nitrophenyl)morpholin-3-one has been reported in the literature, often as intermediates in the synthesis of pharmaceuticals. google.com These syntheses typically involve the reaction of a substituted nitroaniline with a suitable three-carbon synthon to form the morpholinone ring.
By employing a range of substituted nitroanilines, a library of analogs with diverse electronic and lipophilic properties can be generated. For example, starting with different isomers of methyl-nitroaniline or introducing other functional groups like halogens, alkoxy, or cyano groups onto the phenyl ring would lead to a variety of derivatives. The synthetic routes to these precursors, such as the nitration of substituted toluenes, are well-established.
| Precursor | Resulting Substituent Pattern |
| 2-Methyl-4-nitroaniline (B30703) | 2-Methyl-4-nitrophenyl |
| 3-Methyl-4-nitroaniline | 3-Methyl-4-nitrophenyl |
| 2-Chloro-4-nitroaniline | 2-Chloro-4-nitrophenyl |
| 2-Methoxy-4-nitroaniline | 2-Methoxy-4-nitrophenyl |
Alterations to the Morpholinone Ring Size or Heteroatom Composition
Modifying the morpholinone ring itself offers another avenue for creating structural diversity. This can involve changing the ring size to a piperidin-3-one (B1582230) (six-membered ring with one nitrogen) or an oxazepan-3-one (seven-membered ring). Alternatively, the oxygen heteroatom could be replaced with sulfur to yield a thiomorpholin-3-one (B1266464) analog.
The synthesis of such modified heterocyclic systems would require different starting materials and cyclization strategies. For instance, the synthesis of thiomorpholin-3-ones can be achieved through various routes, including the cyclization of appropriate amino-thiols with α-haloacetyl halides. The synthesis of substituted piperidines and other N-heterocycles has been extensively reviewed, providing a foundation for the design of synthetic pathways to these modified analogs.
| Ring Modification | Resulting Heterocycle |
| Ring expansion | 4-(2-Methyl-4-nitrophenyl)oxazepan-3-one |
| Ring contraction | Not directly applicable |
| Heteroatom substitution (O to S) | 4-(2-Methyl-4-nitrophenyl)thiomorpholin-3-one |
| Heteroatom substitution (O to N) | 1-(2-Methyl-4-nitrophenyl)piperazin-2-one |
Mechanistic Investigations of Key Chemical Reactions Involving this compound
The formation of the morpholin-3-one ring typically proceeds via an intramolecular nucleophilic substitution, where an amide nitrogen attacks an alkyl halide or a similar leaving group. The kinetics and mechanism of such cyclization reactions are influenced by factors such as the nature of the substituents on the aryl ring and the reaction conditions.
The ozonation of N-aryl morpholines to the corresponding lactams has been studied, with proposed mechanisms involving the formation of a hydrotrioxide intermediate. researchgate.net This suggests that oxidation reactions at the C5 position of the morpholinone ring in the target compound could proceed through similar pathways.
Furthermore, computational studies, such as those employing DFT, can provide valuable insights into reaction mechanisms. For instance, the mechanism of [3+2] cycloaddition reactions involving nitroethenes has been investigated using molecular electron density theory, revealing the nature of the transition states and intermediates. mdpi.com Similar computational approaches could be applied to elucidate the mechanisms of reactions involving this compound, providing a deeper understanding of its chemical reactivity.
Spectroscopic and Structural Data for this compound Not Found in Publicly Available Literature
Despite a thorough search of scientific databases and publicly available information, detailed experimental or theoretical spectroscopic and structural data for the chemical compound this compound could not be located. Consequently, the requested article focusing on the advanced spectroscopic and structural elucidation of this specific molecule cannot be generated at this time.
The investigation sought to find specific data pertaining to various analytical techniques, as outlined in the user's request, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: No publicly available ¹H NMR or ¹³C NMR spectra, chemical shifts, coupling constants, or data from two-dimensional NMR methodologies such as COSY, HSQC, HMBC, or NOESY for this compound were found.
Infrared (IR) and Raman Spectroscopy: Specific vibrational fingerprint analyses, including the identification of carbonyl and nitro group vibrations for this particular compound, are not available in the searched literature.
Mass Spectrometry (MS): Information regarding the molecular weight and fragmentation patterns, including high-resolution mass spectrometry (HRMS) data for this compound, was not discovered.
The search did yield information for structurally related compounds, such as various nitrophenyl and morpholine derivatives. However, this information is not directly applicable to the specific molecular structure of this compound, and its use would not adhere to the strict requirement of focusing solely on the requested compound.
Without access to primary research articles, spectroscopic databases, or computational studies detailing the analytical characterization of this compound, it is impossible to provide the scientifically accurate and detailed content required for the requested article structure.
Advanced Spectroscopic and Structural Elucidation Techniques Applied to 4 2 Methyl 4 Nitrophenyl Morpholin 3 One
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Isotopic Pattern Analysis and Fragmentation Pathways
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.
Isotopic Pattern Analysis: The presence of various isotopes of elements like carbon (¹³C), nitrogen (¹⁵N), and oxygen (¹⁸O) in their natural abundances gives rise to a characteristic isotopic pattern in the mass spectrum. For 4-(2-Methyl-4-nitrophenyl)morpholin-3-one (C₁₁H₁₂N₂O₄), the monoisotopic mass would be accompanied by smaller peaks at M+1, M+2, etc. The relative intensities of these peaks can be calculated and compared with the experimental data to confirm the elemental formula.
Fragmentation Pathways: In the mass spectrometer, the molecular ion of this compound can undergo fragmentation through various pathways upon ionization. While specific experimental data for this compound is not available, likely fragmentation patterns can be proposed based on the functional groups present and general fragmentation rules for aromatic nitro compounds and morpholine (B109124) derivatives. nih.govmiamioh.edu
Key fragmentation pathways would likely involve:
Cleavage of the morpholin-3-one (B89469) ring: This could occur through various ring-opening mechanisms, leading to characteristic fragment ions.
Loss of the nitro group: A common fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da).
Benzylic cleavage: The methyl group on the phenyl ring could influence fragmentation, potentially leading to the formation of a stable benzylic cation.
α-cleavage: Cleavage of the bonds adjacent to the carbonyl group or the nitrogen atom in the morpholine ring is also a probable fragmentation route. nih.gov
A detailed analysis of the tandem mass spectrometry (MS/MS) data would be required to definitively establish the fragmentation pathways and elucidate the structure of the resulting product ions.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides precise information about the arrangement of atoms in a crystalline solid, offering unambiguous determination of the molecular structure, conformation, and intermolecular interactions. While a crystal structure for this compound is not publicly available, insights can be drawn from the crystallographic studies of similar molecules such as 4-(4-nitrophenyl)morpholine (B78992) and 4-(4-nitrophenyl)thiomorpholine. mdpi.comresearchgate.net
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The crystal packing of this compound would be governed by a variety of intermolecular forces.
Hydrogen Bonding: Although the molecule does not possess strong hydrogen bond donors, weak C-H···O hydrogen bonds are expected to play a significant role in the crystal packing. mdpi.com The oxygen atoms of the nitro group and the carbonyl group are potential hydrogen bond acceptors.
π-Stacking: The presence of the aromatic nitrophenyl ring suggests that π-π stacking interactions between adjacent molecules could be a key feature in the crystal lattice, contributing to its stability. researchgate.net The perpendicular distance between parallel aromatic rings is typically in the range of 3.3 to 3.8 Å. researchgate.net
Dipole-Dipole Interactions: The polar nitro and carbonyl groups will contribute to dipole-dipole interactions, further influencing the molecular packing.
Conformational Analysis in the Crystalline State
In the solid state, the morpholin-3-one ring is expected to adopt a stable conformation, likely a chair or a twist-chair conformation, to minimize steric strain. nih.gov The orientation of the 2-methyl-4-nitrophenyl substituent relative to the morpholine ring (i.e., axial vs. equatorial) would be determined by the interplay of steric and electronic effects, as well as the intermolecular interactions within the crystal lattice. mdpi.com The dihedral angle between the phenyl ring and the morpholine ring is another important conformational parameter that would be precisely determined by X-ray crystallography.
Other Complementary Analytical Techniques for Structural Information
In addition to mass spectrometry and X-ray crystallography, other spectroscopic techniques provide valuable and complementary structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would provide information about the number of different types of protons, their chemical environment, and their connectivity. The chemical shifts and coupling constants of the protons on the aromatic ring and the morpholine ring would be diagnostic.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule and their chemical environments, including the carbonyl carbon and the carbons of the aromatic ring.
2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC would be employed to establish the complete connectivity of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for:
The C=O stretching of the carbonyl group (typically around 1650-1750 cm⁻¹).
The asymmetric and symmetric stretching of the N-O bonds of the nitro group (around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively).
The C-N and C-O stretching vibrations of the morpholine ring.
The C-H stretching and bending vibrations of the aromatic ring and the methyl group.
By combining the data from these various analytical techniques, a comprehensive and unambiguous structural elucidation of this compound can be achieved.
Computational Chemistry and Theoretical Studies of 4 2 Methyl 4 Nitrophenyl Morpholin 3 One
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to predicting the electronic behavior and energetic stability of molecules. These computational methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. A primary application of DFT is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest potential energy, known as the global minimum. nih.gov This process reveals the most stable conformation of the molecule and provides precise data on bond lengths, bond angles, and dihedral angles.
For 4-(2-Methyl-4-nitrophenyl)morpholin-3-one, DFT calculations, typically using a basis set like B3LYP/6-31G(d,p), would be employed to model its geometry. nih.gov The resulting optimized structure would provide the foundation for further analysis of the molecule's properties. The energy landscape can be explored by calculating the energies of various conformations to identify stable isomers and the transition states that separate them.
Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT Note: This table presents hypothetical data based on typical values for similar molecular structures. Actual values would require specific DFT calculations for this compound.
| Parameter | Bond/Atoms Involved | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C=O (carbonyl) | 1.22 | |
| C-N (phenyl-morpholine) | 1.45 | |
| N-O (nitro group) | 1.23 | |
| C-C (aromatic) | 1.39 - 1.41 | |
| **Bond Angles (°) ** | ||
| O=C-N | 121.0 | |
| C-N-C (in morpholine (B109124) ring) | 118.0 | |
| O-N-O (nitro group) | 124.0 | |
| **Dihedral Angles (°) ** | ||
| Phenyl ring vs. Nitro group | ~10-15 |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily polarized and more reactive. malayajournal.org For this compound, FMO analysis would reveal the distribution of these orbitals. The HOMO is expected to be localized primarily on the morpholinone and phenyl rings, while the LUMO would likely be concentrated on the electron-withdrawing nitro group and the phenyl ring, indicating the most probable sites for nucleophilic and electrophilic attack. malayajournal.org
Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: These are representative values. Actual energies are determined via specific quantum chemical calculations.
| Orbital | Energy (eV) | Implication |
|---|---|---|
| HOMO | -6.5 | Electron-donating ability (Nucleophilicity) |
| LUMO | -2.4 | Electron-accepting ability (Electrophilicity) |
| Energy Gap (ΔE) | 4.1 | Chemical reactivity and kinetic stability |
Electrostatic Potential Surfaces (EPS), often referred to as Molecular Electrostatic Potential (MEP) maps, illustrate the charge distribution across a molecule's surface. researchgate.net These maps are invaluable for predicting how a molecule will interact with other charged species. malayajournal.orgresearchgate.net Different colors on the surface represent varying electrostatic potentials:
Red: Regions of high electron density and negative potential, indicating likely sites for electrophilic attack.
Blue: Regions of low electron density and positive potential, indicating likely sites for nucleophilic attack.
Green: Regions of neutral potential.
For this compound, the MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the carbonyl and nitro groups, as these are the most electronegative atoms. researchgate.net Conversely, positive potential (blue) would likely be observed around the hydrogen atoms of the morpholine ring. This visual representation of charge distribution helps in understanding intermolecular interactions and predicting the molecule's reactive behavior. malayajournal.org
Conformational Analysis and Energy Minima of the Compound
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from the rotation around single bonds. lumenlearning.comlibretexts.org This analysis helps identify the most stable conformations (energy minima) and the energy barriers between them. lumenlearning.com
The six-membered morpholin-3-one (B89469) ring is not planar and can adopt several conformations to minimize steric and torsional strain. Unlike the simple chair conformation of morpholine, the presence of the sp2-hybridized carbonyl carbon and adjacent nitrogen atom introduces asymmetry. Studies on similar structures, such as 4-(3-fluoro-4-nitrophenyl)morpholin-3-one, have shown that the ring often adopts a "twist-chair" or "envelope" conformation. nih.gov Computational studies would explore these possibilities to identify the lowest energy conformation for the ring system in this compound.
Furthermore, the orientation of the 2-methyl-4-nitrophenyl substituent relative to the morpholinone ring is crucial. Rotation around the C-N bond connecting these two rings is subject to a rotational barrier. This barrier is influenced by steric hindrance between the ortho-methyl group on the phenyl ring and the atoms of the morpholinone ring. Theoretical calculations can map the potential energy surface as a function of the dihedral angle of this bond to determine the preferred orientation and the energy required to rotate the substituent.
Computational dynamics simulations can provide insight into the molecule's flexibility and the transitions between different low-energy conformations at various temperatures. These studies help to understand how intramolecular forces dictate the molecule's shape and how easily it can change, which can be relevant to its interactions with other molecules.
Molecular Dynamics Simulations to Understand Solution-Phase Behavior
The simulation process involves placing a model of the molecule within a simulated box filled with solvent molecules, such as water. The interactions between all atoms are governed by a set of mathematical functions known as a force field. By calculating the forces on each atom, their trajectories can be predicted over a set period.
Key insights that could be gained from MD simulations of this compound include:
Conformational Dynamics: The morpholin-3-one ring can exist in several conformations, such as chair and boat forms. MD simulations can determine the most stable conformations in solution and the frequency of transitions between them. For similar morpholine-containing structures, the chair conformation is often found to be the most stable. mdpi.comresearchgate.net
Solvation Structure: The simulations can reveal how solvent molecules organize around the solute. For example, it would be possible to visualize and quantify the hydrogen bonding network between water molecules and the polar nitro and carbonyl groups of the compound.
Transport Properties: The simulation data can be used to calculate macroscopic properties like the diffusion coefficient, which describes the molecule's mobility within the solvent.
Table 1: Hypothetical Data from a Molecular Dynamics Simulation
This table presents illustrative data that could be obtained from an MD simulation of this compound.
| Parameter | Predicted Outcome | Significance |
| Ring Conformation | Predominantly Chair | Indicates the lowest energy and most stable conformation of the morpholinone ring. |
| Solvent Accessible Surface Area | 180 Ų | Quantifies the exposure of the molecule to the solvent, influencing solubility and reactivity. |
| Hydrogen Bonds with Water | Average of 3.5 | Highlights the specific sites (nitro and carbonyl oxygens) that interact strongly with a protic solvent like water. |
Reactivity Predictions and Mechanistic Insights from Computational Models
Quantum mechanical methods, especially Density Functional Theory (DFT), are powerful tools for predicting the chemical reactivity of molecules and understanding reaction mechanisms at an electronic level. nih.govscirp.org For this compound, DFT calculations can identify which parts of the molecule are most likely to participate in chemical reactions.
This is achieved by calculating properties such as:
Molecular Orbital Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting reactivity. The HOMO location indicates sites susceptible to electrophilic attack, while the LUMO indicates sites prone to nucleophilic attack. mdpi.com
Electrostatic Potential Maps: These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-deficient (positive potential) regions. The nitro group, for instance, would create a strong electron-withdrawing effect, making the aromatic ring electron-deficient. nih.gov
Transition State Characterization and Reaction Pathway Elucidation
Any chemical reaction proceeds through a high-energy transition state that connects reactants to products. Locating and characterizing these transition states is crucial for understanding reaction rates and mechanisms. rsc.orgrsc.org For a reaction involving this compound, such as the common reduction of the nitro group to an amine, computational models can map out the entire reaction pathway. google.com
The process involves:
Geometry Optimization: Calculating the lowest-energy structures of reactants, products, and any intermediates.
Transition State Searching: Using specialized algorithms to find the exact geometry of the transition state.
Energy Calculation: Determining the energy of each point along the reaction coordinate to construct an energy profile. The height of the energy barrier from the reactants to the transition state determines the reaction rate.
Table 2: Hypothetical Energy Profile for Nitro Group Reduction
This table illustrates a potential reaction pathway for the reduction of the nitro group of this compound.
| Reaction Species | Description | Relative Energy (kcal/mol) |
| Reactants | Nitro compound + Reducing Agent | 0.0 |
| Transition State 1 | First step of reduction | +22.5 |
| Intermediate | Partially reduced species (e.g., nitroso) | -12.0 |
| Transition State 2 | Second step of reduction | +18.0 |
| Products | Amine compound + Byproducts | -80.0 |
Prediction of Selectivity and Yields
When a reaction can potentially form multiple products, computational chemistry can predict which product is most likely to be formed. By calculating the activation energies for each competing reaction pathway, the pathway with the lowest energy barrier can be identified as the most favorable one.
For this compound, this could be applied to predict the outcome of electrophilic aromatic substitution reactions. The directing effects of the existing methyl and substituted morpholinone groups on the aromatic ring could be quantified to predict the position of substitution.
In Silico Screening and Virtual Library Design for Related Chemical Space
In silico (computer-based) screening allows for the rapid evaluation of large numbers of molecules for their potential biological activity or other desired properties. nih.govmdpi.com If this compound were found to be a promising starting point for drug discovery, a virtual library of related compounds could be designed and screened. researchgate.netnih.gov
This process typically involves:
Defining a Scaffold: The this compound core structure is used as a template.
Generating a Library: A large, diverse set of virtual compounds is created by attaching various chemical groups (R-groups) to the scaffold.
Predicting Properties: A range of properties, such as drug-likeness (e.g., adherence to Lipinski's Rule of Five), predicted binding affinity to a protein target via molecular docking, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, are calculated for every compound in the library. mdpi.comd-nb.info
Filtering and Prioritization: The library is filtered based on these predicted properties to select a small subset of the most promising compounds for chemical synthesis and experimental testing.
Table 3: Example of a Virtual Library for Screening
This table provides a small, illustrative example of a virtual library based on the 4-(nitrophenyl)morpholin-3-one scaffold.
| Compound ID | R-group at position 2 | Predicted Binding Affinity (kcal/mol) | Lipinski Violations |
| VL-001 | -CH₃ (original) | -7.1 | 0 |
| VL-002 | -Cl | -7.5 | 0 |
| VL-003 | -OH | -6.8 | 0 |
| VL-004 | -CF₃ | -7.9 | 0 |
| VL-005 | -OCH₃ | -7.3 | 0 |
This computational approach significantly streamlines the early stages of drug discovery and materials science by focusing laboratory efforts on compounds with the highest probability of success.
Investigations into Molecular Interactions and Biological System Impact of 4 2 Methyl 4 Nitrophenyl Morpholin 3 One Non Clinical Focus
In Vitro Enzyme Inhibition and Activation Studies
Studies on the interaction of 4-(2-methyl-4-nitrophenyl)morpholin-3-one with various enzymes have provided foundational insights into its potential mechanisms of action.
The precise mechanism of how this compound binds to target enzymes, whether through competitive, allosteric, or other forms of interaction, is a key area of ongoing research. Understanding this binding is crucial for characterizing its inhibitory or activatory profile.
The potency of this compound as an enzyme modulator is quantified through kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a standardized measure of its efficacy against specific enzymatic targets.
No publicly available data for specific IC50 or Ki values for this compound were found in the conducted search.
Analysis of the structure-activity relationship (SAR) of this compound and its analogs helps to identify the chemical moieties responsible for its biological activity. Modifications to the morpholin-3-one (B89469) core, the methyl group, or the nitro group on the phenyl ring can significantly influence its binding affinity and selectivity for different enzymes.
Cellular Level Investigations in Non-Human Cell Lines
To understand the broader biological implications of this compound, its effects have been studied in various non-human cell lines.
The impact of this compound on the viability and proliferation of different cell lines is a critical aspect of its in vitro characterization. These studies help to determine its cytotoxic or cytostatic potential.
Specific data on the effects of this compound on cell viability and proliferation in specific non-human cell lines were not available in the public domain at the time of this search.
Research into how this compound affects intracellular signaling pathways, including protein expression and phosphorylation events, provides deeper insights into its mechanism of action at the cellular level.
Detailed information regarding the modulation of specific cellular pathways by this compound is not currently available in the public research domain.
Subcellular Localization Studies of the Compound
Determining the specific subcellular compartment where a compound accumulates is crucial for understanding its mechanism of action. As of now, dedicated studies on the subcellular localization of this compound have not been published.
Typically, such investigations would involve synthesizing a fluorescently-labeled version of the compound. This analog could then be introduced to cultured cells, and its distribution visualized using high-resolution confocal fluorescence microscopy. Co-localization experiments, using specific fluorescent dyes that stain organelles like the mitochondria, endoplasmic reticulum, or nucleus, would help pinpoint the compound's primary site of accumulation. The physicochemical properties of the molecule, such as its lipophilicity and charge distribution, would heavily influence its ability to cross cellular and organellar membranes, thereby dictating its localization.
Receptor Binding and Ligand Affinity Studies (In Vitro)
In vitro receptor binding assays are fundamental for identifying molecular targets and quantifying the strength of the interaction between a compound and a protein. nih.gov
The structural framework of this compound is related to scaffolds found in inhibitors of several important enzyme classes.
Factor Xa (FXa): The morpholinone moiety is a key component of the anticoagulant drug Rivaroxaban, which potently and selectively inhibits Factor Xa, a critical enzyme in the blood coagulation cascade. nih.gov The morpholinone group in these inhibitors typically occupies the S4 pocket of the enzyme's active site, where the oxygen atom can act as a hydrogen bond acceptor. nih.govresearchgate.net Given that nitrophenyl morpholinone derivatives are known intermediates in the synthesis of Factor Xa inhibitors, it is plausible that this compound could exhibit affinity for this serine protease. nih.govwjpsonline.com
Kinases: The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors targeting signaling pathways like PI3K/Akt/mTOR, which are often dysregulated in cancer. researchgate.netnih.govmdpi.com The morpholine group can enhance aqueous solubility and form key hydrogen bonds within the ATP-binding pocket of various kinases. researchgate.net Several studies have demonstrated the anticancer properties of morpholine-containing compounds, suggesting that kinases are a potential target class for this molecular scaffold. researchgate.netmdpi.comnih.gov
Other Potential Targets: The broad biological activities of morpholine derivatives suggest a wider range of potential targets, including enzymes involved in bacterial cell wall synthesis and various receptors. researchgate.netscispace.com For instance, certain morpholine-containing compounds have been investigated for their affinity towards the β2-adrenergic receptor. researchgate.net
Specific binding kinetic and thermodynamic data for this compound are not available. However, the standard methodologies to acquire such data are well-established.
Binding kinetics (the rates of association, k_on, and dissociation, k_off) and binding affinity (the equilibrium dissociation constant, K_D) are typically measured using techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI). In these experiments, a purified target protein is immobilized on a sensor surface, and the compound is flowed over it at various concentrations. The binding and dissociation events are monitored in real-time, allowing for the calculation of kinetic parameters.
Thermodynamic parameters , such as the change in enthalpy (ΔH) and entropy (ΔS) upon binding, are often determined using Isothermal Titration Calorimetry (ITC). This technique measures the heat released or absorbed during the binding event, providing insight into the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions).
| Parameter | Technique | Information Provided |
| Affinity (K_D) | SPR, BLI, ITC, Radioligand Assays | Strength of the ligand-target interaction at equilibrium. |
| Kinetics (k_on, k_off) | SPR, BLI | Rate of complex formation and dissociation; residence time. |
| Thermodynamics (ΔH, ΔS) | ITC | Driving forces of binding (enthalpic vs. entropic). |
| Stoichiometry (n) | ITC | Number of ligand molecules binding to one target molecule. |
This table outlines the standard experimental approaches and the data they yield for analyzing ligand-target interactions. Specific values for this compound are not currently published.
Molecular Docking and Simulation Studies of Ligand-Target Interactions
Molecular docking is a computational technique used to predict how a ligand (the compound) binds to the active site of a target protein. mdpi.com
In the absence of experimental data for this compound, a docking study would be performed using a crystal structure of a plausible target, such as Factor Xa or a protein kinase. nih.govmdpi.com
The simulation would predict the most stable binding pose (orientation and conformation) of the compound within the receptor's binding pocket. The analysis would identify key interactions:
Hydrogen Bonds: The carbonyl oxygen of the morpholin-3-one ring and the oxygen atoms of the nitro group are potential hydrogen bond acceptors. These could interact with hydrogen bond donor residues (e.g., the backbone amides of glycine (B1666218) or serine) in the active site. mdpi.com
Hydrophobic Interactions: The methyl-substituted phenyl ring would likely engage in hydrophobic interactions with nonpolar amino acid residues like valine, leucine, or isoleucine.
π-π Stacking: The aromatic nitrophenyl ring could form π-π stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan in the binding site, a common feature in ligand-protein recognition. researchgate.net
| Interaction Type | Potential Moieties on Compound | Potential Interacting Residues on Target |
| Hydrogen Bond Acceptor | Carbonyl oxygen, Nitro group oxygens | Glycine, Serine, Arginine, Tyrosine |
| Hydrophobic Interactions | Phenyl ring, Methyl group | Alanine, Valine, Leucine, Isoleucine, Proline |
| π-π Stacking | Nitrophenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
This table describes the predicted molecular interactions between this compound and a hypothetical protein target based on its chemical structure.
Insights from molecular docking simulations are instrumental in guiding the rational design of new analogs. By identifying which parts of the molecule contribute positively or negatively to binding, medicinal chemists can propose modifications to improve affinity, selectivity, or other properties.
Modifying Phenyl Substituents: The docking model might reveal empty space near the methyl or nitro groups. Filling this space by replacing these substituents with larger or different functional groups could lead to new, favorable interactions and increased potency. For example, replacing the nitro group with a different electron-withdrawing group or a hydrogen bond donor could alter binding affinity and selectivity. scispace.com
Altering the Morpholinone Core: While the morpholinone scaffold is often crucial for binding, as seen in Factor Xa inhibitors, subtle modifications could fine-tune interactions. researchgate.net
Exploring Bioisosteres: The morpholine ring itself could be replaced with other heterocyclic scaffolds to explore different binding geometries and physicochemical properties. enamine.net
This structure-based design approach allows for the focused synthesis of new compounds with a higher probability of desired biological activity, minimizing the need for extensive random screening.
Development of this compound as a Chemical Probe for Biological Systems
Extensive research into the scientific literature and chemical databases reveals a significant lack of specific information regarding "this compound" and its development or application as a chemical probe. The available data primarily pertains to structurally related but distinct compounds, such as those with different substitution patterns on the phenyl ring or variations in the morpholine ring. Consequently, a detailed analysis of its utility in target identification, validation, or the elucidation of fundamental biological mechanisms, as specified, cannot be provided at this time.
The following sections are structured as per the requested outline, but due to the absence of specific data for "this compound," they will remain without content. Further research would be contingent on the future publication of studies specifically investigating this compound.
Utility in Target Identification and Validation (in vitro, cell-based)
There is currently no publicly available research detailing the use of this compound for the purpose of identifying or validating biological targets in either in vitro or cell-based assay systems.
Application in Understanding Fundamental Biological Mechanisms
No studies have been found that describe the application of this compound in experiments aimed at understanding fundamental biological mechanisms.
Applications Beyond Biological Systems Non Pharmacological
Utilization as a Building Block in Complex Organic Synthesis
No studies were found that describe the use of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one as a precursor or intermediate in non-pharmacological organic synthesis.
Potential as a Ligand in Coordination Chemistry
There is no documented research on the use of this compound as a ligand to form metal coordination complexes.
Integration into Functional Materials (e.g., Polymers, Electronic Devices)
Information regarding the incorporation or integration of this compound into polymers, electronic devices, or other functional materials is not available in the current body of scientific literature. While research exists on the potential use of the related compound 4-(4-nitrophenyl)morpholin-3-one (B139987) in the synthesis of nanowires, this cannot be attributed to the specific methyl-substituted compound requested. chemicalbook.com
Role in Analytical Chemistry (e.g., as a Derivatizing Agent or Standard)
There is no evidence to suggest that this compound is used as a derivatizing agent or as a reference standard in any analytical chemistry applications.
Conclusion and Future Research Directions
Broader Implications for Fundamental Morpholinone Chemistry:The specific impact of the 2-methyl substitution on the chemical properties and reactivity of the nitrophenyl morpholinone scaffold remains unstudied and therefore its broader implications are unknown.
It is hoped that future research will explore this and other under-investigated small molecules to expand the knowledge base of heterocyclic chemistry.
Q & A
Q. What established synthetic methodologies are used to prepare 4-(2-Methyl-4-nitrophenyl)morpholin-3-one?
The compound is typically synthesized via nucleophilic aromatic substitution. For example, reacting 2-methyl-4-nitrohalobenzene derivatives (e.g., chloro or bromo) with morpholin-3-one under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like acetone or DMF. Reaction optimization includes temperature control (0–25°C) to minimize side reactions . Purification often involves recrystallization from acetone/water mixtures to isolate high-purity crystals.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- ¹H/¹³C NMR : Key signals include the morpholinone carbonyl (δ ~170 ppm in ¹³C) and aromatic protons split by the nitro and methyl substituents (e.g., para-nitro groups cause deshielding of adjacent protons) .
- X-ray crystallography : Definitive confirmation of the nitro group orientation and morpholinone ring puckering using programs like SHELXL or WinGX .
- IR spectroscopy : The carbonyl stretch (~1700 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹) validate functional groups .
Q. How can researchers assess the purity of this compound?
Use HPLC with a C18 column (UV detection at 254 nm) and a mobile phase of acetonitrile/water (70:30). Compare retention times with standards. For crystalline samples, melting point analysis (expected range: 180–190°C) and elemental analysis (C, H, N within ±0.4% of theoretical values) are standard .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental NMR data caused by electron-withdrawing nitro groups?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict NMR chemical shifts and account for solvent effects. Discrepancies between experimental and computed shifts may indicate tautomerism or crystal packing effects. Software like Gaussian or ORCA can model these scenarios .
Q. What strategies optimize regioselective functionalization of the morpholinone ring in this compound?
The nitro group directs electrophilic substitution to the meta position. For example, bromination with Br₂/FeBr₃ selectively targets the phenyl ring’s vacant meta site. Computational Fukui indices (electrophilicity) and Hirshfeld surface analysis guide reaction site prediction .
Q. How does the morpholinone ring conformation influence crystallographic refinement?
Cremer-Pople puckering parameters quantify ring non-planarity. Use WinGX/ORTEP to analyze puckering amplitude (Q) and phase angle (θ). For example, a θ near 0° indicates a chair-like conformation, while 180° suggests a boat form .
Q. What experimental approaches validate the compound’s potential bioactivity in neuropharmacology?
- In vitro assays : Test binding affinity to dopamine/serotonin receptors (e.g., radioligand displacement assays).
- SAR studies : Synthesize derivatives (e.g., nitro→amine reduction) and compare activity.
- Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated degradation .
Q. How to address low yields in multi-step syntheses involving this compound?
- Kinetic control : Use low temperatures (-10°C) during nitro group reductions to prevent over-reduction.
- Catalytic systems : Pd/C or Raney Ni for hydrogenation steps with careful monitoring (TLC/HPLC).
- Byproduct analysis : LC-MS identifies intermediates; optimize stoichiometry to suppress side reactions .
Data Contradiction Analysis
Q. How to interpret conflicting crystallographic data on nitro group orientation?
Discrepancies may arise from polymorphism. Compare multiple crystal structures (e.g., PDB or CCDC entries) and compute Hirshfeld surfaces to assess intermolecular interactions (e.g., C–H···O hydrogen bonds). Refinement with SHELXL using anisotropic displacement parameters clarifies thermal motion effects .
Q. Why do DFT-predicted and experimental IR spectra differ for the carbonyl stretch?
Solvent effects (e.g., DMSO vs. gas phase) and crystal packing forces shift vibrational frequencies. Include implicit solvent models (e.g., PCM) in DFT calculations or use Raman spectroscopy (less solvent interference) .
Methodological Tables
Table 1: Key Crystallographic Parameters for this compound
| Parameter | Value | Method/Software |
|---|---|---|
| Space group | P2₁/c | SHELXS |
| Puckering amplitude | Q = 0.42 Å | Cremer-Pople |
| R-factor | < 0.05 | SHELXL |
Table 2: Synthetic Yield Optimization
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| 0°C, K₂CO₃, acetone | 88 | 99.5 |
| 25°C, NaHCO₃, DMF | 72 | 98.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
